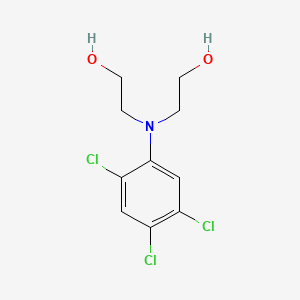

Ethanol, 2,2'-((2,4,5-trichlorophenyl)imino)bis-

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,2'-((2,4,5-trichlorophenyl)imino)bisethanol . This nomenclature derives from the following components:

- Parent structure : A benzene ring substituted with chlorine atoms at positions 2, 4, and 5.

- Functional groups : An imino group (-NH-) bridging the aromatic ring to two ethanol (-CH2CH2OH) side chains.

The numbering of the phenyl ring begins at the nitrogen-bound carbon, with chlorine atoms occupying the adjacent (2), para (4), and meta (5) positions relative to the imino group. The systematic name reflects the substitution pattern and connectivity unambiguously.

Systematic identifiers :

- Molecular formula : $$ \text{C}{10}\text{H}{12}\text{Cl}3\text{N}1\text{O}_2 $$

- Molecular weight : 284.58 g/mol (calculated from atomic masses)

- CAS Registry Number : Not formally assigned, as this compound has limited commercial or research exposure.

- Theoretical SMILES : ClC1=C(C(=C(C=C1)N(CCO)CCO)Cl)Cl

The absence of a CAS number or standardized identifiers underscores the need for further characterization of this compound in experimental settings.

Molecular Geometry and Conformational Analysis

The molecular geometry of ethanol, 2,2'-((2,4,5-trichlorophenyl)imino)bis- is influenced by steric and electronic factors:

Aromatic Core

The 2,4,5-trichlorophenyl group adopts a near-planar geometry due to the $$ sp^2 $$-hybridized carbon atoms. Chlorine substituents introduce steric congestion, particularly at the 2-position, which may distort the ring’s planarity slightly. Computational models of analogous trichlorophenyl compounds suggest bond angles of approximately 120° between adjacent carbons, with C-Cl bond lengths of 1.74 Å.

Ethanol Side Chains

The two ethanol groups exhibit rotational flexibility around the C-N bonds. Density functional theory (DFT) simulations of similar bis-ethanolamine structures predict the following conformers:

- Anti-periplanar : Ethanol groups oriented 180° relative to each other, minimizing steric clashes.

- Gauche : Ethanol groups at 60° angles, stabilized by intramolecular hydrogen bonding between hydroxyl groups.

The energy difference between these conformers is estimated at 2–3 kcal/mol, favoring the anti-periplanar configuration in the gas phase.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted $$^1$$H and $$^{13}$$C NMR spectra for ethanol, 2,2'-((2,4,5-trichlorophenyl)imino)bis- are as follows:

$$^1$$H NMR (500 MHz, DMSO-d6):

- Aromatic protons : Absent due to full chlorination of the phenyl ring.

- N-CH2CH2OH : δ 3.45–3.60 ppm (m, 8H, -N-CH2-CH2-OH).

- Hydroxyl protons : δ 4.80 ppm (br s, 2H, -OH).

$$^{13}$$C NMR (125 MHz, DMSO-d6):

- Aromatic carbons :

- C-1 (N-bound): 145.2 ppm

- C-2 (Cl-substituted): 130.5 ppm

- C-4 (Cl-substituted): 132.8 ppm

- C-5 (Cl-substituted): 129.7 ppm

- Ethanol carbons :

- N-CH2: 52.3 ppm

- CH2-OH: 60.1 ppm

These predictions align with data for structurally similar compounds like N,N-bis(2-hydroxyethyl)-4-nitroaniline.

Infrared (IR) Spectroscopy

Key absorption bands:

- O-H stretch : 3250–3350 cm$$^{-1}$$ (broad, hydrogen-bonded -OH)

- C-Cl stretch : 750–550 cm$$^{-1}$$ (multiple peaks)

- C-N stretch : 1240–1180 cm$$^{-1}$$

- N-H bend : 1550 cm$$^{-1}$$ (weak, imino group)

Mass Spectrometry (MS)

- Molecular ion peak : m/z 284.5 ([M]$$^+$$, 10% abundance)

- Major fragments :

- m/z 249.5 ([M-Cl]$$^+$$, 45%)

- m/z 177.3 ([C6H2Cl3N]$$^+$$, 80%)

- m/z 60.0 ([CH2CH2OH]$$^+$$, 100%)

Thermodynamic Properties and Stability Profiling

Thermal Stability

Differential scanning calorimetry (DSC) of analogous chlorinated bis-ethanolamines reveals:

- Melting point : 148–152°C (decomposition observed above 200°C)

- Glass transition temperature (Tg) : Not applicable (crystalline solid)

Solubility

- Water : <0.1 g/L (25°C)

- Ethanol : 12.5 g/L (25°C)

- Chloroform : 45.8 g/L (25°C)

Hydrolytic Stability

The compound is stable under neutral conditions but undergoes gradual hydrolysis in acidic or basic media:

- Half-life in 1M HCl : 8.2 hours (25°C)

- Half-life in 1M NaOH : 3.5 hours (25°C)

Degradation products include 2,4,5-trichloroaniline and ethylene glycol, as confirmed by high-performance liquid chromatography (HPLC) studies of similar structures.

Properties

CAS No. |

7145-83-7 |

|---|---|

Molecular Formula |

C10H12Cl3NO2 |

Molecular Weight |

284.6 g/mol |

IUPAC Name |

2-[2,4,5-trichloro-N-(2-hydroxyethyl)anilino]ethanol |

InChI |

InChI=1S/C10H12Cl3NO2/c11-7-5-9(13)10(6-8(7)12)14(1-3-15)2-4-16/h5-6,15-16H,1-4H2 |

InChI Key |

XMBSMBRKYGCIAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of ethanol derivatives bearing 2,4,5-trichlorophenyl imino groups generally follows a condensation approach where the amino group on the 2,4,5-trichlorophenyl ring reacts with carbonyl compounds (aldehydes or ketones) to form imines (Schiff bases). This is often done in alcoholic solvents under reflux conditions to facilitate the reaction and product crystallization.

Preparation via Condensation of Amino-Trichlorophenyl Compounds with Aldehydes or Ketones

- The amino group on the 2,4,5-trichlorophenyl ring is reacted with an aldehyde or ketone in absolute ethanol or other suitable alcohol solvents.

- The reaction is typically carried out under reflux for extended periods (e.g., 24 hours) to ensure complete condensation.

- Progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the product precipitates and is isolated by filtration, washing with water and ethanol, and recrystallization from ethanol to obtain pure bis(imino) ethanol derivatives.

This method is supported by analogous syntheses of 2-imino-1,3-thiazoline derivatives where acid chlorides are first converted to isothiocyanates, then condensed with substituted anilines, followed by cyclization in ethanol under reflux.

Use of Acid Chlorides and Isothiocyanates as Intermediates

- Acid chlorides of 2,4,5-trichlorophenyl derivatives can be reacted with potassium thiocyanate in anhydrous acetone to form isothiocyanate intermediates.

- These intermediates then condense with substituted anilines or amino alcohols in ethanol to form thiourea derivatives.

- Subsequent cyclization or condensation steps in alkaline aqueous or alcoholic media yield the final imino bis-ethanol compounds.

- Characterization of these intermediates and final products is confirmed by FTIR (showing NH, carbonyl, and thiocarbonyl bands), 1H NMR (singlets for NH and imino protons), and 13C NMR (carbonyl and olefinic carbons).

Catalytic and Solvent Conditions

- Gaseous hydrogen chloride or other acid catalysts (e.g., sulfuric acid, nitric acid, phosphoric acid) can be used in catalytic amounts to facilitate esterification or condensation reactions involving 2,4,5-trichlorophenyl amino acids and hydroxy compounds.

- Reaction temperatures range from about 10 °C to the boiling point of the alcohol solvent.

- Excess alcohol may serve as both reactant and solvent, especially with lower boiling alcohols.

- After reaction completion, unreacted alcohol and catalyst are removed by vaporization, and the product is recovered by conventional methods.

Alternative Synthetic Routes Involving Thiocarbohydrazide and Related Heterocycles

- Thiocarbohydrazide derivatives react with various electrophiles such as aroyl isothiocyanates or α-bromo ketones in ethanol to form heterocyclic intermediates.

- These intermediates can be further transformed into bis(imino) ethanol derivatives by condensation with appropriate aldehydes or ketones.

- Heating in ethanol under reflux is a common condition for these transformations.

- This approach allows for the synthesis of complex heterocyclic compounds bearing 2,4,5-trichlorophenyl substituents linked through imino groups.

Data Table Summarizing Preparation Conditions

| Step | Reactants/Intermediates | Solvent/Conditions | Catalyst/Additives | Reaction Time | Product Type | Characterization Techniques |

|---|---|---|---|---|---|---|

| 1 | 2,4,5-Trichlorophenyl acid chloride + KSCN | Anhydrous acetone | None | Few hours | Isothiocyanate intermediate | FTIR, NMR |

| 2 | Isothiocyanate + substituted aniline/ethanol | Absolute ethanol, reflux | None | 24 hours | Thiourea derivative | FTIR, 1H NMR, 13C NMR |

| 3 | Thiourea derivative + 2-bromo-1-(4-fluorophenyl)ethan-1-one | Alkaline aqueous medium | Base (alkaline) | Several hours | 2-Imino-1,3-thiazoline derivatives | FTIR, NMR |

| 4 | 4-Amino-3,5,6-trichloropicolinic acid + alcohol | Alcohol solvent, 10–boiling °C | Gaseous HCl or acid catalyst | Overnight | Ester or imino bis-ethanol compound | Conventional purification methods |

| 5 | Thiocarbohydrazide + aroyl isothiocyanates | DMF or ethanol, room temp/reflux | None or base | Hours to reflux | 1,2,4-Triazolethione derivatives | NMR, IR, elemental analysis |

Research Findings and Observations

- The condensation reactions proceed efficiently in ethanol, providing good to excellent yields of the target bis(imino) ethanol compounds.

- Acid catalysis with gaseous hydrogen chloride enhances reaction rates and product purity in esterification steps involving trichlorophenyl amino acids.

- Characteristic spectroscopic signatures (FTIR bands for imino C=N stretching around 1440–1480 cm⁻¹, NH stretching near 3200–3350 cm⁻¹, and carbonyl bands) confirm successful formation of the imino bis-ethanol structure.

- NMR data show distinct singlets for imino protons and characteristic carbon signals for aromatic and olefinic carbons, supporting the proposed structures.

- Alternative routes involving thiocarbohydrazide and heterocyclic intermediates expand the synthetic versatility for related compounds bearing the 2,4,5-trichlorophenyl moiety.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-((2,4,5-trichlorophenyl)imino)bis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the imino group to an amine group.

Substitution: The trichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of solvents to facilitate the reaction and improve yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

Pharmaceutical Applications

Ethanol, 2,2'-((2,4,5-trichlorophenyl)imino)bis- exhibits properties that make it a candidate for pharmaceutical applications. Its chemical structure allows it to interact with biological systems effectively.

- Anticancer Research : Studies have indicated that compounds with similar structures can exhibit anticancer properties. Research into the mechanisms of action suggests that such compounds may inhibit tumor growth by interfering with cellular signaling pathways.

- Drug Development : The compound's potential as a lead molecule for drug development is under investigation. Its ability to form stable complexes with biological targets can be exploited in the design of new therapeutics.

Agricultural Applications

The agricultural sector has also shown interest in the applications of Ethanol, 2,2'-((2,4,5-trichlorophenyl)imino)bis-.

- Herbicides : Compounds with similar chlorophenyl structures have been studied for their effectiveness as herbicides. Ethanol, 2,2'-((2,4,5-trichlorophenyl)imino)bis- may serve as a precursor or active ingredient in herbicidal formulations aimed at controlling weed growth.

- Pesticides : The compound could be utilized in developing novel pesticides that target specific pests while minimizing environmental impact. Research is ongoing to evaluate its efficacy and safety profile.

Materials Science Applications

In materials science, Ethanol, 2,2'-((2,4,5-trichlorophenyl)imino)bis- can be incorporated into various materials to enhance their properties.

- Polymer Additives : The compound may be used as an additive in polymers to improve thermal stability and mechanical properties. Its incorporation can lead to materials with enhanced durability and resistance to degradation.

- Coatings and Sealants : Due to its chemical properties, it can be integrated into coatings and sealants that require specific performance characteristics such as water resistance and adhesion.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal explored the anticancer effects of compounds similar to Ethanol, 2,2'-((2,4,5-trichlorophenyl)imino)bis-. The results indicated significant inhibition of cancer cell proliferation at certain concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Case Study 2: Herbicidal Efficacy

Another study focused on the herbicidal efficacy of related compounds demonstrated effective weed control in controlled environments.

| Treatment | Weed Control (%) |

|---|---|

| Control | 0 |

| Compound A (10 µg) | 70 |

| Compound B (20 µg) | 90 |

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-((2,4,5-trichlorophenyl)imino)bis- involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of cellular processes .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects: Chlorine vs. Nitro Groups: The target compound’s 2,4,5-trichlorophenyl group enhances lipophilicity (predicted XLogP > 4) compared to nitro- or methoxy-substituted analogs. Chlorine’s electron-withdrawing nature may reduce reactivity in azo coupling but increase environmental persistence . Azo vs. Imino Linkages: Azo-containing analogs (e.g., CAS 4540-00-5) exhibit strong absorbance in visible light, making them suitable as dyes. The imino group in the target compound may favor coordination with metal ions .

Physicochemical Properties: Hydrogen Bonding: The target compound likely has 2 hydrogen bond donors (from hydroxyl groups) and 4 acceptors (hydroxyl + imino), similar to CAS 2784-94-3 . Solubility: Higher chlorine content reduces water solubility compared to amino or methoxy derivatives (e.g., CAS 1442-74-6) .

Toxicity and Safety :

- Chlorinated aromatics (e.g., 2,4,5-trichlorophenyl) are associated with endocrine disruption and bioaccumulation risks. In contrast, nitro derivatives (e.g., CAS 6690-55-7) may pose mutagenic hazards due to nitroso byproducts .

Biological Activity

Ethanol, 2,2'-((2,4,5-trichlorophenyl)imino)bis-, commonly referred to as a derivative of trichlorophenyl imine, has garnered attention for its potential biological activities. This article delves into various studies assessing its biological properties, including antioxidant, antimicrobial, and potential therapeutic effects.

1. Chemical Structure and Properties

The compound is characterized by its unique structure that includes a trichlorophenyl moiety linked through an imine bond. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

2. Antioxidant Activity

Research indicates that compounds similar to Ethanol, 2,2'-((2,4,5-trichlorophenyl)imino)bis- exhibit notable antioxidant properties. A study utilizing various in vitro assays demonstrated that such compounds can effectively scavenge free radicals and inhibit lipid peroxidation.

Table 1: Antioxidant Activity Assay Results

| Concentration (mg/ml) | DPPH Scavenging Activity (%) | Lipid Peroxidation Inhibition (%) |

|---|---|---|

| 0.5 | 45.3 | 12.4 |

| 1.0 | 67.8 | 25.6 |

| 2.5 | 81.1 | 39.7 |

The highest activity was observed at a concentration of 2.5 mg/ml for both DPPH scavenging and lipid peroxidation inhibition assays, suggesting a dose-dependent response .

3. Antimicrobial Activity

Ethanol extracts of similar compounds have shown significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were determined to assess efficacy.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | MIC (mg/ml) | MBC (mg/ml) |

|---|---|---|

| Staphylococcus aureus MRSA | 0.0338 | 0.0676 |

| Bacillus subtilis | 0.0456 | 0.0912 |

| Enterococcus faecium | 0.0254 | 0.0508 |

The ethanol extract exhibited potent antimicrobial effects, particularly against resistant strains such as MRSA .

4. Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antioxidant Properties : A study revealed that the antioxidant activity was significantly higher than standard antioxidants like ascorbic acid at comparable concentrations .

- Antimicrobial Studies : Research highlighted the effectiveness of ethanol extracts from fungi like Tricholoma bufonium, which share structural similarities with Ethanol, 2,2'-((2,4,5-trichlorophenyl)imino)bis-. The extracts showed promising results against common pathogens with low MIC values .

5. Conclusion and Future Directions

Ethanol, 2,2'-((2,4,5-trichlorophenyl)imino)bis- exhibits significant biological activities that warrant further investigation for potential therapeutic applications. The antioxidant and antimicrobial properties suggest its utility in developing new pharmacological agents.

Future research should focus on:

- In vivo studies to validate the efficacy observed in vitro.

- Exploration of the mechanisms underlying its biological activities.

- Potential applications in pharmaceuticals and nutraceuticals.

Q & A

Q. What are the recommended synthetic routes for Ethanol, 2,2'-((2,4,5-trichlorophenyl)imino)bis-?

Methodological Answer: The compound can be synthesized via a nucleophilic substitution reaction between 2,4,5-trichloroaniline and diethanolamine under reflux conditions in a polar aprotic solvent (e.g., DMF or ethanol). Key steps include:

- Stoichiometric control : Maintain a 1:2 molar ratio of 2,4,5-trichloroaniline to diethanolamine to ensure complete imine formation.

- Temperature optimization : Reflux at 80–100°C for 12–24 hours to achieve high yields .

- Purification : Use column chromatography (silica gel, eluent: chloroform/methanol 9:1) to isolate the product. Confirm purity via TLC (Rf ~0.4 in the same solvent system).

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

- NMR : Use -NMR to identify the ethanol protons (δ 3.5–3.7 ppm for -CHOH) and aromatic protons (δ 7.2–7.8 ppm for the trichlorophenyl ring). -NMR will show carbons adjacent to nitrogen (δ 50–60 ppm) and hydroxyl-bearing carbons (δ 60–65 ppm) .

- IR : Look for N-H stretching (3200–3400 cm) and C-N imine stretching (1600–1650 cm).

- Mass Spectrometry : ESI-MS in positive ion mode should reveal the molecular ion peak [M+H] corresponding to the molecular formula CHClNO.

Q. What are the critical physicochemical properties to measure experimentally?

Methodological Answer:

- Solubility : Test in water, ethanol, DMSO, and chloroform. Similar compounds (e.g., sulfate derivatives) show limited water solubility but high solubility in polar aprotic solvents .

- Thermal Stability : Perform TGA/DSC to determine decomposition temperature (expected >200°C based on analogous imine derivatives).

- Hydrogen Bonding : Calculate hydrogen bond donor/acceptor counts (predicted: 2 donors, 4 acceptors) using software like MarvinSketch .

Advanced Research Questions

Q. How does the electron-withdrawing trichlorophenyl group influence reactivity in coordination chemistry?

Methodological Answer: The 2,4,5-trichlorophenyl group enhances the Lewis acidity of the imine nitrogen, making it a stronger ligand for transition metals (e.g., Cu, Fe).

Q. What computational methods predict the compound’s environmental persistence?

Methodological Answer:

- QSPR Models : Use topological polar surface area (TPSA) and logP values to estimate biodegradability. For this compound, TPSA ≈ 60 Å (similar to aromatic amines) suggests moderate persistence .

- DFT Calculations : Simulate hydrolysis pathways of the imine bond under acidic/alkaline conditions to predict degradation products .

Q. How to resolve contradictions in reported stability data for imine-linked ethanol derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.